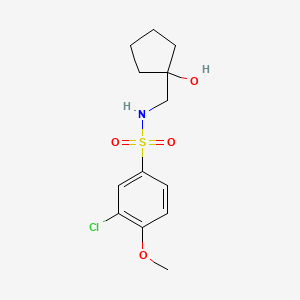

3-氯-N-((1-羟基环戊基)甲基)-4-甲氧基苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

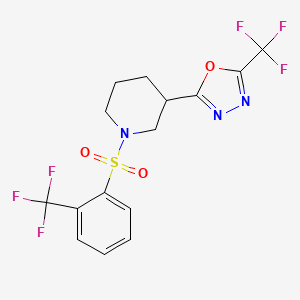

The synthesis of sulfonamide derivatives typically involves the reaction of sulfonyl chlorides with amines or their derivatives. For compounds similar to “3-chloro-N-((1-hydroxycyclopentyl)methyl)-4-methoxybenzenesulfonamide,” a multi-step synthesis process might be employed, starting with the synthesis of the benzenesulfonamide core followed by successive functionalization with the methoxy and hydroxycyclopentylmethyl groups, and finally introducing the chloro substituent. The synthesis process requires careful consideration of reaction conditions, such as temperature, solvent, and catalysts, to achieve high yields and purity of the final product (Pu et al., 2016).

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by the presence of the sulfonamide group attached to an aromatic ring, which significantly influences their chemical behavior and reactivity. The addition of substituents like chloro, methoxy, and hydroxycyclopentylmethyl groups can further impact the compound's electronic properties, steric hindrance, and overall molecular geometry, affecting its potential interactions and reactivity patterns. Crystallographic studies and computational modeling play a crucial role in understanding the three-dimensional structure and electronic distribution within molecules like “3-chloro-N-((1-hydroxycyclopentyl)methyl)-4-methoxybenzenesulfonamide,” facilitating insights into their chemical properties and reactivity (Rodrigues et al., 2015).

科学研究应用

合成和有机化学应用N-氯-N-甲氧基苯磺酰胺作为一种多功能氯化试剂,能够有效地氯化各种有机底物,如1,3-二酮,β-酮酯和酚,产生氯化产物,收率良好至高收率(Xiao-Qiu Pu等,2016)。这突显了这类化合物在有机合成中的实用性,提供了一种直接的方法将氯基引入分子中,这对于进一步的化学转化或增强生物活性至关重要。

抗真菌和抗HIV活性已合成磺胺衍生物并评估其潜在的抗真菌和抗HIV活性。新颖的手性和非手性N-[1-(1,3,4-噁二唑-2基硫)烷基]-4-甲基/氯/甲氧基苯磺酰胺在体外显示出有希望的结果,表明基于磺胺的化合物在开发这些疾病的新治疗药物方面具有潜力(M. Zareef等,2007)。

光动力疗法用于癌症治疗研究新的苯磺酰胺基取代的锌酞菁衍生物显示出在光动力疗法(PDT)中具有显著潜力,这是一种治疗癌症的方式。这些化合物表现出高的单线态氧量子产率,这是PDT有效性的关键因素,表明它们在通过光诱导机制治疗癌症方面的实用性(M. Pişkin等,2020)。

抗肿瘤和基因表达研究已广泛研究了磺胺衍生物的抗肿瘤活性,包括类似于“3-氯-N-((1-羟基环戊基)甲基)-4-甲氧基苯磺酰胺”的化合物。例如,已确定某些化合物作为有效的细胞周期抑制剂,在癌症治疗中具有有希望的应用,突显了磺胺在药物化学和药物开发中的作用(T. Owa et al., 2002)。

属性

IUPAC Name |

3-chloro-N-[(1-hydroxycyclopentyl)methyl]-4-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO4S/c1-19-12-5-4-10(8-11(12)14)20(17,18)15-9-13(16)6-2-3-7-13/h4-5,8,15-16H,2-3,6-7,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULNVEUKEDTVZHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCC2(CCCC2)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.80 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-((1-hydroxycyclopentyl)methyl)-4-methoxybenzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]prop-2-enamide](/img/structure/B2487426.png)

![3-((Benzyloxy)methyl)-6-chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2487430.png)

![1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-furyl)-2-methyl-1H-pyrrole-3-carboxylic acid](/img/structure/B2487432.png)

![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide](/img/structure/B2487433.png)

![3-(4-bromophenyl)-5-methyl-9-(4-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2487434.png)

![1-{[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]carbamoyl}-1-methylethyl acetate](/img/structure/B2487437.png)

![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-(2-propan-2-ylidenehydrazinyl)purine-2,6-dione](/img/structure/B2487439.png)

![1-allyl-4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2487440.png)

![N-(2,5-dimethoxyphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2487442.png)